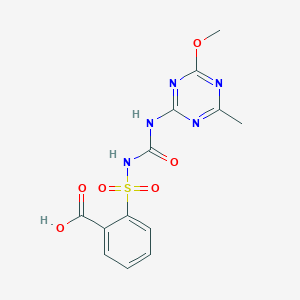

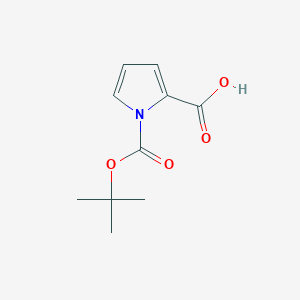

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl ester derivatives, including those related to 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, typically involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of acid catalysts or coupling agents. For instance, the synthesis and crystal structure of related compounds have been characterized through methods like the mixed anhydride method, confirming their structure via X-ray diffraction studies (Naveen et al., 2007). Another approach involves the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, demonstrating the versatility and efficiency of modern synthetic methods (Herath & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of related tert-butyl ester derivatives has been extensively studied, revealing insights into their conformation and crystallography. For example, studies on similar compounds have detailed their crystallization in specific space groups, providing information on cell parameters and molecular conformation (Yuan et al., 2010).

Chemical Reactions and Properties

Tert-butyl ester derivatives participate in a variety of chemical reactions, including transformations involving the tert-butoxycarbonyl group. These reactions are pivotal in synthesizing numerous compounds, demonstrated by the reactivity of similar esters with singlet oxygen leading to valuable pyrrole derivatives (Wasserman et al., 2004).

Scientific Research Applications

Novel Tert-Butyloxycarbonylation Reagent

A novel tert-butyloxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been used for tert-butyloxycarbonylation of acidic proton-containing substrates, including phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without a base. This method proceeds chemoselectively under mild conditions and achieves high yields, highlighting the utility of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid in synthesizing complex molecules (Saito, Ouchi, & Takahata, 2006).

Synthesis of Novel Building Blocks

The regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid demonstrates the utility of tert-butyl groups in directing selective substitutions. This method allows for the creation of novel building blocks for further chemical synthesis, showcasing the versatility of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid derivatives in synthetic chemistry (Nguyen, Schiksnis, & Michelotti, 2009).

Facile Synthesis of Deaza-Analogues

A facile synthesis method for deaza-analogues of the bisindole marine alkaloid topsentin has been developed using 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. These compounds, except for one showing moderate activity, generally exhibited no significant anticancer activity, but their synthesis underscores the potential of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid in the development of novel therapeutic agents (Carbone et al., 2013).

Generation and Trapping Reactions

The generation and trapping reactions of 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole highlight the reactive potential of this compound. The study demonstrates how the tert-butoxycarbonyl group adjusts the electron density, facilitating the formation of monoiodonium triflates through the interaction with electron-donating and withdrawing groups. This research provides insights into the chemical reactivity and potential applications of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid in creating reactive intermediates for further chemical transformations (Liu et al., 1999).

Safety And Hazards

The safety data sheet for a similar compound, N-BOC-Piperidine-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUKTXCMKFFMBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553671 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

CAS RN |

117657-40-6 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.